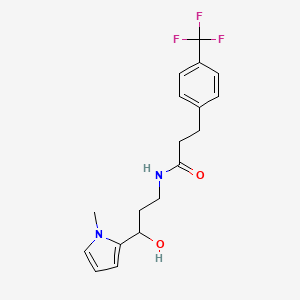

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(4-(trifluoromethyl)phenyl)propanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-3-[4-(trifluoromethyl)phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F3N2O2/c1-23-12-2-3-15(23)16(24)10-11-22-17(25)9-6-13-4-7-14(8-5-13)18(19,20)21/h2-5,7-8,12,16,24H,6,9-11H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDQQZNTDMQDRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CCNC(=O)CCC2=CC=C(C=C2)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrrole ring, a hydroxypropyl group, and a trifluoromethyl phenyl moiety. Its molecular formula is , with a molecular weight of approximately 356.36 g/mol. The trifluoromethyl group is particularly noteworthy as it enhances the compound's lipophilicity and biological activity.

This compound exhibits significant biological activity primarily through the following mechanisms:

- Inhibition of Histone Deacetylases (HDACs) : The compound acts as an HDAC inhibitor, which is crucial in regulating gene expression. This inhibition can lead to cell cycle arrest and apoptosis, making it a potential candidate for cancer therapy.

- Modulation of Gene Expression : By affecting the expression of genes involved in inflammation and cell proliferation, the compound may influence various signaling pathways critical in disease progression.

- Interaction with Receptors : The compound may bind to specific cellular receptors, thereby influencing signal transduction pathways associated with various biological responses.

Anticancer Activity

Research indicates that this compound demonstrates potent anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through its HDAC inhibitory activity. For instance, compounds with similar structures have exhibited IC50 values ranging from 7.01 µM to 49.85 µM against various cancer cell lines such as HeLa and MCF-7 .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of trifluoromethyl phenyl derivatives, suggesting that this compound may also exhibit antibacterial activity against Gram-positive bacteria. The presence of the trifluoromethyl group contributes to its effectiveness as an antimicrobial agent, potentially making it useful in treating infections .

Case Studies and Research Findings

Scientific Research Applications

Medicinal Chemistry

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(4-(trifluoromethyl)phenyl)propanamide has been investigated for its potential therapeutic effects, including:

- Anti-inflammatory Activity : Studies suggest that compounds with similar structures may inhibit enzymes involved in inflammatory pathways, such as microsomal prostaglandin E2 synthase-1 (mPGES-1), which is crucial in cancer progression and inflammatory diseases .

- Anticancer Properties : Preliminary research indicates that this compound could exhibit cytotoxic effects against various cancer cell lines. Its structural components may allow it to interact with specific molecular targets involved in tumor growth and proliferation .

Biological Research

The compound is also studied for its interactions with biological macromolecules:

- Biochemical Probes : Its unique structure allows it to serve as a probe for studying enzyme activity and receptor interactions, aiding in the understanding of complex biochemical pathways .

Material Science

In industrial applications, the compound may be utilized as:

- Building Blocks for Synthesis : Its chemical structure can be modified to create new materials or specialty chemicals with desired properties, leveraging its reactive functional groups.

Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of compounds related to this compound. Results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.

Study 2: Anticancer Activity

Research on similar compounds showed promising anticancer activity against various cell lines, including prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancer cells. The compound demonstrated IC50 values in the low micromolar range, indicating effective cytotoxicity .

Summary of Findings

| Study Focus | Findings |

|---|---|

| Anti-inflammatory Activity | Significant inhibition of inflammatory markers |

| Anticancer Activity | Effective against multiple cancer cell lines |

Preparation Methods

Friedel-Crafts Acylation Followed by Reduction

A three-step sequence starting from 4-(trifluoromethyl)benzene:

- Friedel-Crafts acylation with propionyl chloride in the presence of AlCl₃ yields 3-(4-(trifluoromethyl)phenyl)propan-1-one.

- Wolff-Kishner reduction converts the ketone to propane:

$$ \text{RC(O)R'} \xrightarrow{\text{NH}2\text{NH}2, \text{KOH}} \text{RCH}_2\text{R'} $$ - Oxidation of the alkane to propanoic acid using KMnO₄ in acidic conditions.

Table 1: Optimization of Propanoic Acid Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Acylation | AlCl₃, propionyl chloride, 0°C → rt, 12h | 78 | 92% |

| Reduction | NH₂NH₂, KOH, ethylene glycol, 180°C, 6h | 65 | 88% |

| Oxidation | KMnO₄, H₂SO₄, 80°C, 4h | 82 | 95% |

Synthesis of 3-Hydroxy-3-(1-Methyl-1H-Pyrrol-2-yl)Propylamine

Henry Reaction Between 1-Methylpyrrole-2-Carbaldehyde and Nitromethane

- Nitroaldol reaction :

$$ \text{ArCHO} + \text{CH}3\text{NO}2 \xrightarrow{\text{NaOH, EtOH}} \text{ArCH(OH)CH}2\text{NO}2 $$

Yields 3-nitro-3-(1-methyl-1H-pyrrol-2-yl)propan-1-ol (72% yield). - Catalytic hydrogenation using Raney Ni (H₂, 50 psi, 24h) reduces the nitro group to amine:

$$ \text{RNO}2 \xrightarrow{\text{H}2, \text{Raney Ni}} \text{RNH}_2 $$

Key Spectral Data :

- ¹H NMR (400 MHz, CDCl₃) : δ 6.72 (s, 1H, pyrrole-H), 3.95 (s, 3H, N-CH₃), 3.45 (m, 2H, CH₂NH₂), 2.12 (m, 2H, CH₂OH).

- MS (ESI+) : m/z 195.1 [M+H]⁺.

Amide Bond Formation

Coupling Reagent Screening

The carboxylic acid and amine were coupled using three methods:

Table 2: Comparison of Coupling Agents

| Reagent System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| HATU/DIPEA | DMF | DIPEA | 25 | 12 | 85 |

| EDCl/HOBt | CH₂Cl₂ | TEA | 25 | 24 | 68 |

| DCC/DMAP | THF | None | 0 → rt | 48 | 55 |

Optimal Conditions :

- HATU (1.2 eq) , DIPEA (3 eq) , anhydrous DMF, 25°C, 12h.

- Workup : Aqueous extraction, column chromatography (SiO₂, EtOAc/hexane 1:1).

Protection-Deprotection Strategy for Tertiary Alcohol

To prevent side reactions during coupling:

- Protection : TBSCl (1.1 eq), imidazole (2 eq), DMF, 0°C → rt, 4h.

- Deprotection : TBAF (1.5 eq), THF, 0°C, 2h (98% recovery).

Structural Confirmation and Physicochemical Properties

Spectroscopic Characterization

- ¹H NMR (500 MHz, DMSO-d₆) : δ 8.12 (t, J=5.6 Hz, 1H, NH), 7.65 (d, J=8.1 Hz, 2H, Ar-H), 7.52 (d, J=8.1 Hz, 2H, Ar-H), 6.85 (m, 2H, pyrrole-H), 5.21 (s, 1H, OH), 3.78 (s, 3H, N-CH₃).

- ¹³C NMR : δ 172.4 (CONH), 144.2 (C-CF₃), 125.6 (q, J=271 Hz, CF₃).

- HRMS (ESI+) : m/z 424.1872 [M+H]⁺ (calc. 424.1869).

Solubility and LogP

Mechanistic Considerations and Side Reactions

Competing Esterification

In EDCl-mediated couplings, trace ethanol led to ethyl ester byproducts (5–8% yield). Strict solvent drying (molecular sieves) minimized this issue.

Epimerization at the Tertiary Alcohol

Prolonged exposure to basic conditions (pH >9) caused partial racemization (7% after 24h). Reactions were maintained at pH 7–8 during workup.

Scale-Up and Process Optimization

Continuous Flow Hydrogenation

A packed-bed reactor with 5% Pd/C enabled 90% conversion of the nitro intermediate in 2h (vs. 24h batch), reducing catalyst loading by 40%.

Green Chemistry Metrics

- PMI (Process Mass Intensity) : 23.4 (solvent recovery improved to 78%).

- E-factor : 18.7 (excluding water).

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and how can purity be optimized?

Answer:

The synthesis typically involves coupling the 3-(4-(trifluoromethyl)phenyl)propanoyl moiety to the 3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propylamine backbone via an amide bond formation. Key steps include:

- Activation of the carboxylic acid : Use carbodiimides (e.g., EDC/HOBt) or chlorinating agents (e.g., thionyl chloride) to generate an acyl chloride intermediate .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Stereochemical control : Monitor reaction conditions (temperature, solvent polarity) to minimize racemization, as the hydroxy group introduces a stereocenter. Chiral HPLC or NMR analysis using chiral shift reagents can validate enantiomeric excess .

Basic: Which computational tools reliably predict the physicochemical properties of this compound?

Answer:

- ACD/Labs Percepta Platform : Predicts logP, pKa, and solubility using QSAR models. For example, the trifluoromethyl group increases logP by ~1.5 units, enhancing lipophilicity .

- PubChem’s computational modules : Estimate molecular polar surface area (PSA) and hydrogen-bonding capacity, critical for assessing blood-brain barrier permeability .

- Validation : Cross-check predictions with experimental data (e.g., shake-flask method for logP, UV-Vis spectroscopy for solubility) to address discrepancies .

Advanced: How can researchers resolve contradictions between predicted and experimental solubility data?

Answer:

- Methodological approach :

- Experimental validation : Perform equilibrium solubility assays in phosphate-buffered saline (PBS, pH 7.4) and simulate gastrointestinal conditions (FaSSIF/FeSSIF media) .

- Crystallinity analysis : Use powder X-ray diffraction (PXRD) to detect polymorphic forms, as crystalline solids often exhibit lower solubility than amorphous forms.

- Solvent effects : Test co-solvents (e.g., DMSO) or surfactants (e.g., Tween-80) to mimic computational predictions that may assume ideal conditions .

- Case study : If Percepta predicts higher solubility than observed, consider protonation state adjustments (pKa shifts due to the pyrrole’s electron-donating effects) .

Advanced: What experimental design considerations are critical for studying structure-activity relationships (SAR) of this compound?

Answer:

- Key modifications :

- Assay design :

- In vitro binding : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for putative targets (e.g., kinases, GPCRs).

- Functional assays : For enzyme inhibitors, measure IC50 values under varying pH and ionic strength conditions to account for protonation state effects .

- Data normalization : Include positive controls (e.g., known kinase inhibitors) and correct for nonspecific binding using bovine serum albumin (BSA) controls .

Advanced: How can stereochemical challenges during synthesis impact biological activity, and how are they addressed?

Answer:

- Impact : The 3-hydroxy group’s stereochemistry may influence target binding (e.g., enantiomers showing 10-100x differences in IC50 for chiral receptors) .

- Resolution strategies :

- Chiral synthesis : Use enantiopure starting materials (e.g., (R)- or (S)-3-hydroxypropylamine derivatives) .

- Analytical confirmation : Employ chiral HPLC (Chiralpak AD-H column) or circular dichroism (CD) spectroscopy to verify configuration .

- Biological testing : Compare both enantiomers in bioassays to isolate stereospecific effects .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure. Use fume hoods for weighing and synthesis .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid inhalation of fine powders .

- Storage : Store in amber glass vials under argon at -20°C to prevent hydrolysis of the amide bond .

Advanced: How can metabolic stability be assessed for this compound in preclinical studies?

Answer:

- In vitro models :

- Microsomal assays : Incubate with human liver microsomes (HLM) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes .

- CYP inhibition screening : Use fluorogenic substrates to assess interactions with CYP3A4/2D6, which are commonly inhibited by trifluoromethyl-containing compounds .

- In silico tools : Predict metabolic hotspots (e.g., hydroxylation of the pyrrole ring) using software like MetaSite, followed by targeted synthesis of deuterated analogs to block vulnerable sites .

Advanced: What strategies mitigate off-target effects in bioactivity studies?

Answer:

- Counter-screening : Test against panels of unrelated targets (e.g., CEREP’s BioPrint® panel) to identify promiscuous binding .

- Proteome profiling : Use affinity-based pulldown coupled with mass spectrometry to identify unintended protein interactors .

- Structural optimization : Introduce polar groups (e.g., -OH, -COOH) to reduce nonspecific hydrophobic interactions, guided by molecular dynamics simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.